molecular formula C12H11BrCl2N2O4 B10826781 Bdcrb

Bdcrb

Cat. No.: B10826781
M. Wt: 398.03 g/mol
InChI Key: NMAMPJIAXSGTLN-GWOFURMSSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5,6-dichloro-1-β-D-ribofuranosyl benzimidazole involves several key steps. Initially, the benzimidazole core is synthesized, followed by the introduction of bromine and chlorine atoms at specific positions on the aromatic ring. The ribofuranosyl group is then attached to the benzimidazole core through a glycosidic bond. The reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the desired transformations .

Industrial Production Methods

Industrial production of 2-Bromo-5,6-dichloro-1-β-D-ribofuranosyl benzimidazole follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and purity. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), is common to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5,6-dichloro-1-β-D-ribofuranosyl benzimidazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

2-Bromo-5,6-dichloro-1-β-D-ribofuranosyl benzimidazole has several scientific research applications:

Mechanism of Action

The primary mechanism of action of 2-Bromo-5,6-dichloro-1-β-D-ribofuranosyl benzimidazole involves blocking the maturational cleavage of high-molecular-weight DNA in human cytomegalovirus. This inhibition prevents the virus from replicating and spreading. The compound targets the viral terminase complex, specifically the subunits pUL56 and pUL89, which are essential for DNA packaging and cleavage .

Comparison with Similar Compounds

2-Bromo-5,6-dichloro-1-β-D-ribofuranosyl benzimidazole is often compared with other benzimidazole nucleosides, such as:

Uniqueness

The uniqueness of 2-Bromo-5,6-dichloro-1-β-D-ribofuranosyl benzimidazole lies in its specific inhibition of the maturational cleavage of viral DNA, a mechanism distinct from other antiviral agents that typically target DNA synthesis or viral entry .

Properties

Molecular Formula

C12H11BrCl2N2O4

Molecular Weight

398.03 g/mol

IUPAC Name

(2R,3R,4S,5R)-2-(2-bromo-5,6-dichlorobenzimidazol-1-yl)-5-(hydroxymethyl)oxolane-3,4-diol

InChI

InChI=1S/C12H11BrCl2N2O4/c13-12-16-6-1-4(14)5(15)2-7(6)17(12)11-10(20)9(19)8(3-18)21-11/h1-2,8-11,18-20H,3H2/t8-,9-,10-,11-/m1/s1

InChI Key

NMAMPJIAXSGTLN-GWOFURMSSA-N

Isomeric SMILES

C1=C2C(=CC(=C1Cl)Cl)N(C(=N2)Br)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O

Canonical SMILES

C1=C2C(=CC(=C1Cl)Cl)N(C(=N2)Br)C3C(C(C(O3)CO)O)O

Origin of Product

United States

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